molecular formula C5H12Cl2N2O B1527993 4-Aminopiperidin-2-one dihydrochloride CAS No. 1956307-86-0

4-Aminopiperidin-2-one dihydrochloride

Cat. No.: B1527993
CAS No.: 1956307-86-0
M. Wt: 187.06 g/mol
InChI Key: HTIAYDWXSSLYBY-UHFFFAOYSA-N
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Description

4-Aminopiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidin-2-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form different piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminopiperidin-2-one dihydrochloride is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, including analgesics and anticonvulsants.

    Industry: The compound is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit protein kinase B (PKB), a key player in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Aminopiperidin-2-one dihydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-aminopiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.2ClH/c6-4-1-2-7-5(8)3-4;;/h4H,1-3,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYDWXSSLYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-86-0
Record name 4-aminopiperidin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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